molecular formula C9H14ClN3 B12450429 6-Amino-5,6,7,8-tetrahydro-2-methylquinazoline hydrochloride

6-Amino-5,6,7,8-tetrahydro-2-methylquinazoline hydrochloride

Cat. No.: B12450429
M. Wt: 199.68 g/mol
InChI Key: ODPXQVAPKHBZPS-UHFFFAOYSA-N
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Description

2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride is a chemical compound with the molecular formula C9H13N3·HCl It is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine.

    Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.

The reaction conditions generally involve dissolving the amine in a suitable solvent, such as ethanol, and adding hydrochloric acid dropwise while maintaining the temperature at around 0°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and temperature control is common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinazoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline compounds.

Scientific Research Applications

2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylquinazoline
  • 5,6,7,8-tetrahydroquinazoline
  • 2-methyl-5,6,7,8-tetrahydroquinoline

Uniqueness

2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c1-6-11-5-7-4-8(10)2-3-9(7)12-6;/h5,8H,2-4,10H2,1H3;1H

InChI Key

ODPXQVAPKHBZPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CC(CCC2=N1)N.Cl

Origin of Product

United States

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